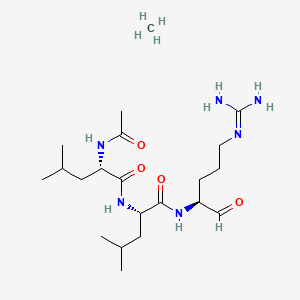

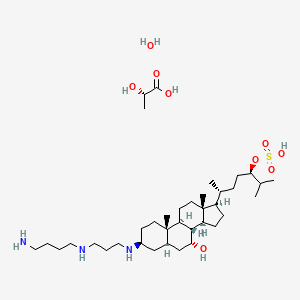

![molecular formula C21H21FN2O4S B10800300 2-[(7S)-7-[(4-fluorophenyl)sulfonyl-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid](/img/structure/B10800300.png)

2-[(7S)-7-[(4-fluorophenyl)sulfonyl-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MK-7246 S enantiomer is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2). This compound has been studied for its potential therapeutic applications in treating respiratory diseases such as asthma, allergic rhinitis, and atopic dermatitis .

Preparation Methods

The synthesis of MK-7246 S enantiomer involves several steps, including aziridine opening and cyclodehydration. The initial synthetic routes were designed to explore structure-activity relationships and to procure the first milligrams of diverse target molecules for in vitro evaluation. The manufacturing route includes an iridium-catalyzed intramolecular N-H insertion of sulfoxonium ylide and conversion of ketone to amine with excellent enantioselectivity through a transaminase process .

Chemical Reactions Analysis

MK-7246 S enantiomer undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iridium catalysts and sulfoxonium ylides. The major products formed from these reactions are enantiomerically pure compounds with high selectivity and affinity for CRTH2 .

Scientific Research Applications

MK-7246 S enantiomer has been extensively studied for its applications in scientific research. It is used in the development of therapeutic agents for respiratory diseases, as it selectively binds to CRTH2 with high affinity and good pharmacokinetic properties. Additionally, MK-7246 S enantiomer has been radiolabeled with fluorine-18 for use in positron emission tomography imaging of the beta-cell surface marker GPR44, which is important for studying the progression of diabetes .

Mechanism of Action

MK-7246 S enantiomer exerts its effects by acting as a full antagonist on CRTH2, a G protein-coupled receptor that modulates inflammatory responses. It interacts with CRTH2 in a reversible manner and exhibits high selectivity over other prostanoid receptors and enzymes. This compound demonstrates good oral bioavailability and metabolic stability, making it a valuable tool for investigating the in vivo function of CRTH2 .

Comparison with Similar Compounds

MK-7246 S enantiomer is compared with other CRTH2 antagonists, such as ramatroban and indomethacin. While these compounds also target CRTH2, MK-7246 S enantiomer is unique due to its high selectivity and affinity for CRTH2, as well as its excellent pharmacokinetic properties. Other similar compounds include MK-7246 R enantiomer, which is the more active enantiomer of MK-7246 .

Properties

Molecular Formula |

C21H21FN2O4S |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

2-[(7S)-7-[(4-fluorophenyl)sulfonyl-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid |

InChI |

InChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-21(25)26)17-4-2-3-5-19(17)24(20)13-15/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)/t15-/m0/s1 |

InChI Key |

JTCAGRAKUAAYDY-HNNXBMFYSA-N |

Isomeric SMILES |

CN([C@H]1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F |

Canonical SMILES |

CN(C1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

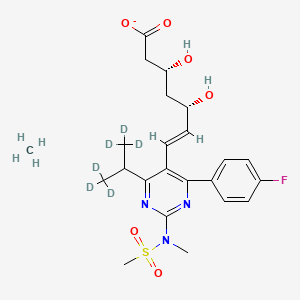

![3-[[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methyl]-1-hydroxy-1-methylurea](/img/structure/B10800224.png)

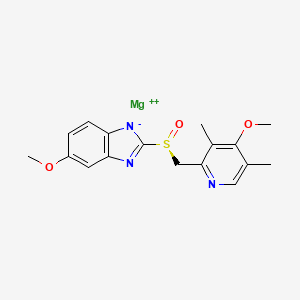

![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;methane](/img/structure/B10800239.png)

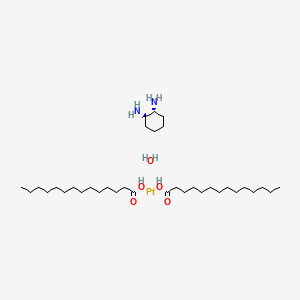

![3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride](/img/structure/B10800273.png)

![[(1S,2S,3R,4R,5S,6S,7S,8R,9S,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800276.png)

![3-Methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B10800290.png)

![(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18Z,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10800291.png)

![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B10800299.png)

![(14S,27S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10800326.png)